1-(4-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid
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Description
Scientific Research Applications
Cancer Treatment Research
1-(4-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid has been studied in the context of cancer treatment. For example, a derivative of this compound, an Aurora kinase inhibitor, has shown potential for treating cancer by inhibiting Aurora A (ロバート ヘンリー,ジェームズ, 2006).
Structural Analysis and Synthesis
The compound's structure has been characterized in various studies. For instance, research on synthesizing and characterizing N-substituted pyrazolines included derivatives similar to this compound, providing valuable insights into their molecular structure and potential applications (Wan-Sin Loh et al., 2013).
Optical Nonlinearity Studies
A study on N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, closely related to the compound , found that these compounds exhibit significant optical nonlinearity, suggesting potential applications in optical limiting (B. Chandrakantha et al., 2013).
Fluorescence Studies
Research on dyes containing a pyrazolylpyrene chromophore, structurally related to this compound, demonstrated that these molecules exhibit bright fluorescence and could be useful in sensing strongly acidic fluorophore environments (Anna Wrona-Piotrowicz et al., 2022).
Antimicrobial Activities
Another study focused on synthesizing and assessing the antimicrobial activities of novel 1,5-diaryl pyrazoles, similar to the compound . This research highlighted their effectiveness against various bacterial and fungal species, indicating their potential in antimicrobial applications (R. Ragavan et al., 2010).
Properties
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2O2/c14-7-4-5-11(9(15)6-7)17-10-3-1-2-8(10)12(16-17)13(18)19/h4-6H,1-3H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AALLNSDDKGMNKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(N=C2C(=O)O)C3=C(C=C(C=C3)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.